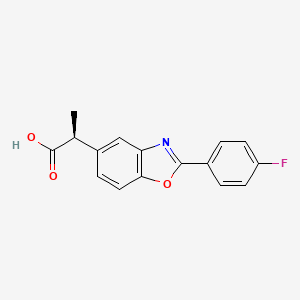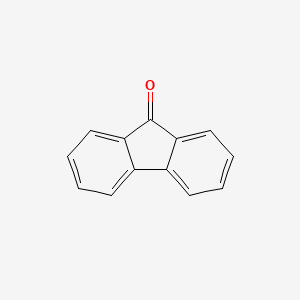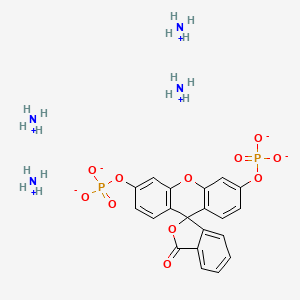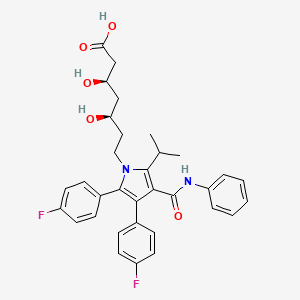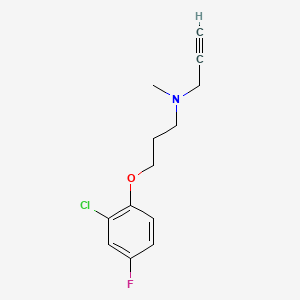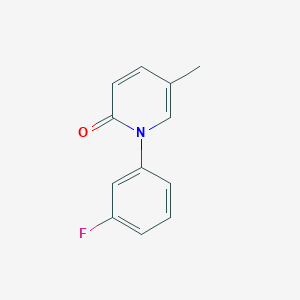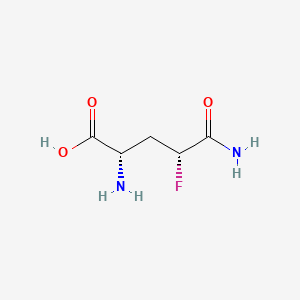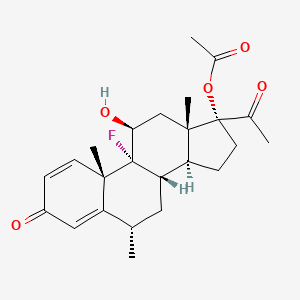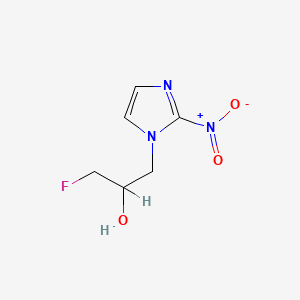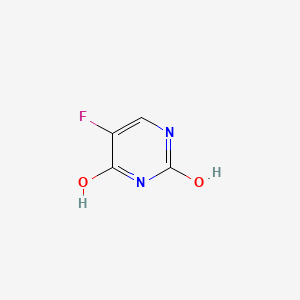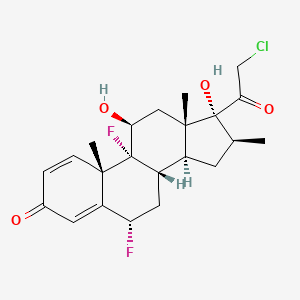![molecular formula C30H32N6O2 B1672978 N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide CAS No. 925238-89-7](/img/structure/B1672978.png)
N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide
Descripción general
Descripción
JMV 2959 is a synthetic compound known for its role as a growth hormone secretagogue receptor type 1a antagonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroendocrinology and metabolic research. JMV 2959 is derived from the 1,2,4-triazole scaffold, which is a common structure used in the design of ghrelin receptor ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JMV 2959 involves multiple steps, starting with the preparation of the 1,2,4-triazole core. The key steps include:
Formation of the 1,2,4-triazole ring: This is typically achieved through the reaction of hydrazine derivatives with carboxylic acid derivatives under acidic conditions.
Functionalization of the triazole ring: This involves the introduction of various substituents to the triazole ring to achieve the desired biological activity. Common reagents used in this step include alkyl halides and aryl halides.
Final coupling reactions: The final step involves coupling the functionalized triazole ring with other molecular fragments to form the complete JMV 2959 structure. .
Industrial Production Methods
Industrial production of JMV 2959 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve high-purity JMV 2959
Análisis De Reacciones Químicas
Types of Reactions
JMV 2959 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazole ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the triazole ring are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of JMV 2959 with modified functional groups, which can be used for further biological testing and optimization .
Aplicaciones Científicas De Investigación
JMV 2959 has a wide range of scientific research applications, including:
Neuroendocrinology: It is used to study the role of ghrelin in regulating growth hormone release and appetite control.
Metabolic Research: JMV 2959 is used to investigate its effects on metabolic pathways, including glucose regulation and lipid metabolism.
Addiction Research: The compound has been studied for its potential to reduce addictive behaviors by modulating ghrelin receptor activity.
Epilepsy Research: JMV 2959 has been explored as a potential therapeutic agent for epilepsy due to its ability to modulate neuronal activity.
Mecanismo De Acción
JMV 2959 exerts its effects by antagonizing the growth hormone secretagogue receptor type 1a. This receptor is involved in the regulation of growth hormone release, appetite, and energy balance. By blocking this receptor, JMV 2959 can modulate various physiological processes, including:
Inhibition of growth hormone release: By blocking the receptor, JMV 2959 prevents the release of growth hormone, which has downstream effects on growth and metabolism.
Reduction of appetite: The compound can reduce food intake by inhibiting ghrelin signaling, which is known to stimulate appetite.
Modulation of addictive behaviors: JMV 2959 has been shown to reduce drug-seeking behavior in animal models by modulating the reward pathways associated with ghrelin signaling.
Comparación Con Compuestos Similares
Similar Compounds
JMV 1843: Another ghrelin receptor antagonist with similar properties but different molecular structure.
YIL 781: A biased ligand for the ghrelin receptor that selectively activates certain signaling pathways.
Hexarelin: A growth hormone secretagogue with different receptor binding properties.
Uniqueness of JMV 2959
JMV 2959 is unique due to its high specificity and potency as a ghrelin receptor antagonist. Unlike other similar compounds, JMV 2959 does not induce intracellular calcium mobilization, making it a valuable tool for studying ghrelin receptor signaling without affecting calcium-dependent pathways .
Propiedades
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZELOMMMKWTM-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



